2-(Quinolin-8-yl)ethan-1-amine
Overview
Description
“2-(Quinolin-8-yl)ethan-1-amine” is a chemical compound with the CAS Number: 910381-50-9 . It has a molecular weight of 172.23 and its IUPAC name is 2-(8-quinolinyl)ethylamine . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of quinolin-8-amines from N-propargyl aniline derivatives has been reported . This process involves the use of tin and indium chlorides and represents primary examples for main group metal catalyzed 6-exo-dig and 6-endo-dig cyclizations .
Molecular Structure Analysis
The InChI code for “2-(Quinolin-8-yl)ethan-1-amine” is 1S/C11H12N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6-7,12H2 .
Physical And Chemical Properties Analysis
“2-(Quinolin-8-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 172.23 .
Scientific Research Applications
Antiviral Applications
2-(Quinolin-8-yl)ethan-1-amine derivatives have been explored for their antiviral properties, particularly against HIV-1. Synthesis of these derivatives, including N,N-disubstituted, N-monosubstituted, and unsubstituted types, has shown some to exhibit anti-HIV-1 activity at micromolar concentrations with low cell toxicity. This positions them as potential candidates for further development as antiviral agents (Strekowski et al., 1991).
Anticancer Potential
A series of 4-aminoquinoline derivatives, which include 2-(Quinolin-8-yl)ethan-1-amine, were synthesized and tested for their cytotoxic effects on human breast tumor cell lines. These compounds demonstrated significant effectiveness against these cell lines, indicating their potential as a basis for new anticancer agents (Zhang et al., 2007).
Catalysis in Polymerization Processes
2-(Quinolin-8-yl)ethan-1-amine has been utilized in the synthesis of aluminum and zinc complexes. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, a key process in the production of biodegradable polymers (Qiao et al., 2011).
Synthesis of Quinoxalin-2-amine Derivatives
In the realm of organic synthesis, 2-(Quinolin-8-yl)ethan-1-amine has been used in the synthesis of novel quinoxalin-2-amine derivatives via environmentally benign methods. These syntheses contribute to the field of organic chemistry by providing new pathways for creating complex molecules (Edayadulla & Lee, 2014).
Anti-Inflammatory and Antimicrobial Properties
Research into N1-(quinolin-4yl)ethane-1,2-diamine phenyl urea derivatives, related to 2-(Quinolin-8-yl)ethan-1-amine, has shown promising anti-inflammatory and antimicrobial activities. These compounds inhibited pro-inflammatory cytokines and exhibited antimicrobial activity against pathogenic bacteria and fungi, highlighting their potential therapeutic applications (Keche et al., 2013).
Applications in Fluorescence Spectroscopy
3-Benzoyl-2-quinolinecarboxaldehyde, a compound derived from 2-(Quinolin-8-yl)ethan-1-amine, has been utilized as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines. This application is significant in analytical chemistry for the sensitive detection and analysis of amines (Beale et al., 1989).
Safety And Hazards
The safety information for “2-(Quinolin-8-yl)ethan-1-amine” includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Future Directions
Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They have widespread occurrence in nature and are prevalent in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented , indicating potential future directions in this field.
properties
IUPAC Name |
2-quinolin-8-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLDVDHLEXTALM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585435 | |
Record name | 2-(Quinolin-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-8-yl)ethan-1-amine | |
CAS RN |
910381-50-9 | |
Record name | 2-(Quinolin-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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